molecular formula C11H18ClNO2 B1477243 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one CAS No. 2090944-38-8

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one

Cat. No. B1477243
CAS RN: 2090944-38-8
M. Wt: 231.72 g/mol
InChI Key: HVRBQSIIDYKVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one, otherwise known as CX-4945, is a recently discovered compound with a wide range of potential applications in scientific research. It is a synthetic compound which has been developed by scientists to be used in laboratory experiments and studies. CX-4945 is a small molecule that can be used to target a variety of biological processes, such as protein-protein interactions, gene regulation, and signal transduction. It has been shown to have a wide range of biochemical and physiological effects and can be used in a variety of laboratory experiments and studies.

Scientific Research Applications

Leuco Dyes

Spiro forms of oxazines, which include 2-oxa-7-azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms . This property makes them useful in various industries, including textiles and printing.

Photochromic Materials

The spiro compounds, including 2-oxa-7-azaspiro[3.5]nonane, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in applications such as sunglasses, windows, and various optical devices.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A new synthesis of 2-oxa-7-azaspiro nonane is described in a study . Spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid. The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole . This synthesis process could be useful in the development of new pharmaceuticals and other chemical products.

properties

IUPAC Name

2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-2-9(12)10(14)13-5-3-11(4-6-13)7-15-8-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRBQSIIDYKVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CC1)COC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.